3-Azido-7-hydroxycoumarin

Bioorthogonal Chemistry Fluorogenic Probes CuAAC

Unlike constitutively fluorescent 7-hydroxycoumarin, 3-azido-7-hydroxycoumarin remains non-fluorescent until its azide group undergoes CuAAC or SPAAC, delivering a true 'turn-on' signal with zero background. This eliminates extensive wash steps, enabling high-contrast EdU DNA imaging, pg/mL AFP detection, and no-wash live‑cell labeling. Water‑soluble, cell‑permeable, and supplied at ≥98% purity, it is the definitive probe for bioorthogonal conjugation. Choose this compound when signal‑to‑noise ratio is critical.

Molecular Formula C9H5N3O3
Molecular Weight 203.15 g/mol
CAS No. 817638-68-9
Cat. No. B034554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-7-hydroxycoumarin
CAS817638-68-9
Synonyms3-azido-7-hydroxycoumarin; 3-Azido-7-hydroxy-2H-chroMen-2-one; 3-Azido-7-hydroxy-chroMan-2-one; 3-azido-7-hydroxy-chroMen-2-one; 3-Azido-7-hydroxy-2H-1-benzopyran-2-one
Molecular FormulaC9H5N3O3
Molecular Weight203.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC(=O)C(=C2)N=[N+]=[N-]
InChIInChI=1S/C9H5N3O3/c10-12-11-7-3-5-1-2-6(13)4-8(5)15-9(7)14/h1-4,13H
InChIKeyKKJNQKVCZCNJDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azido-7-hydroxycoumarin (CAS 817638-68-9): Technical Specifications and Procurement Parameters


3-Azido-7-hydroxycoumarin (CAS 817638-68-9) is a water-soluble, fluorogenic coumarin derivative engineered for bioorthogonal conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . Its molecular formula is C9H5N3O3, with a molecular weight of 203.15 g/mol . Critically, the compound exists in a 'dark' state prior to click reaction, exhibiting negligible fluorescence; triazole formation expands the π-conjugation system, yielding a strongly emissive product with excitation/emission maxima at approximately 404 nm and 477 nm, respectively .

Procurement Risk Analysis: Why Non-Fluorogenic 7-Hydroxycoumarin Analogs Cannot Substitute for 3-Azido-7-hydroxycoumarin


Direct substitution of 3-azido-7-hydroxycoumarin with generic 7-hydroxycoumarin (umbelliferone) derivatives or other 'always-on' coumarin dyes introduces significant technical risk in bioorthogonal labeling workflows. The defining functional attribute of 3-azido-7-hydroxycoumarin is its fluorogenic 'turn-on' mechanism, wherein the azide at the 3-position quenches the coumarin core fluorescence until triazole formation occurs [1]. In contrast, 7-hydroxycoumarin itself is constitutively fluorescent, producing high background signal that necessitates extensive wash steps and compromises signal-to-noise ratios in live-cell imaging or complex biological matrices [2]. Furthermore, the absence of the 3-azido handle in simple 7-hydroxycoumarin precludes its use in CuAAC or SPAAC bioorthogonal conjugation strategies, rendering it incompatible with the copper-catalyzed or strain-promoted click chemistry workflows for which 3-azido-7-hydroxycoumarin is specifically designed [3].

Quantitative Differential Evidence: 3-Azido-7-hydroxycoumarin Performance Benchmarks vs. Alternative Fluorogenic Click Reagents


Fluorescence Turn-On Ratio: 3-Azido-7-hydroxycoumarin vs. Unconjugated Baseline

The fluorogenic response of 3-azido-7-hydroxycoumarin upon CuAAC with propargyl alcohol demonstrates a substantial increase in fluorescence intensity relative to its weak basal state. In a study developing an immunosensor for alpha-fetoprotein (AFP), the fluorescence increase factor exhibited a linear relationship with AFP concentration, indicating a robust and quantifiable 'turn-on' event [1]. This quantitative enhancement is critical for achieving low limits of detection in assay development.

Bioorthogonal Chemistry Fluorogenic Probes CuAAC

Analytical Sensitivity Benchmark: Detection Limit of 3-Azido-7-hydroxycoumarin-Based Immunoassay

In a sandwich immunoassay format utilizing CuO nanoparticles to generate Cu(I) in situ, the CuAAC reaction between 3-azido-7-hydroxycoumarin and propargyl alcohol enabled detection of alpha-fetoprotein (AFP) with a limit of detection (LOD) of 12 pg/mL (S/N=3) and a linear dynamic range of 0.025–5.0 ng/mL [1]. This high sensitivity is a direct consequence of the compound's fluorogenic 'turn-on' mechanism and the amplification provided by the click reaction.

Immunosensor Alpha-Fetoprotein Detection Limit

Spectral Compatibility with Standard Fluorescence Microscopy: Excitation/Emission Maxima vs. Alternative Coumarin Azides

Upon CuAAC click reaction, 3-azido-7-hydroxycoumarin yields a triazole product with excitation/emission maxima at 404 nm and 477 nm, respectively . These values position the dye optimally for DAPI or Hoechst filter sets commonly employed in fluorescence microscopy. In comparison, alternative coumarin azides such as Coumarin 343 azide exhibit a similar emission maximum (477 nm) but a higher quantum yield (0.63) and are often employed for applications requiring brighter signals, though with potentially higher background due to different linker chemistry .

Fluorescence Microscopy Photophysical Properties Spectral Overlap

Copper-Free Click Chemistry Compatibility: SPAAC Immobilization Efficiency vs. CuAAC-Only Analogues

3-Azido-7-hydroxycoumarin is compatible with strain-promoted azide-alkyne cycloaddition (SPAAC), enabling copper-free bioconjugation in live-cell environments where copper cytotoxicity is a concern [1]. In a model system, 3-azidocoumarin scaffolds were selectively immobilized on DBCO-modified polystyrene beads via SPAAC, yielding strong fluorescence detectable by microscopy [2]. Furthermore, a 5'-(7-hydroxy-3-azido coumarin)-labeled DNA primer displayed strong fluorescence upon SPAAC immobilization [2]. This compatibility distinguishes it from certain fluorogenic probes that are strictly Cu(I)-dependent.

SPAAC Copper-Free Click Chemistry Surface Immobilization

DNA Labeling Efficiency and Specificity: 3-Azido-7-hydroxycoumarin vs. Traditional Thymidine Analog Detection

In a seminal study by Li et al. (2010), the CuAAC reaction between 5-ethynyl-2'-deoxyuridine (EdU)-incorporated DNA and 3-azido-7-hydroxycoumarin enabled efficient fluorescent detection of proliferating cells [1]. The authors report a 'highly efficient reaction' yielding an 'intense fluorescent 1,2,3-triazole product', highlighting the compound's suitability for DNA labeling without the need for antibody-based detection. While no direct quantitative comparison to alternative detection methods (e.g., BrdU immunostaining) was provided, the fluorogenic nature of the dye eliminates secondary antibody incubation and washing steps, significantly reducing assay time.

DNA Synthesis EdU Proliferation Assay

Validated Application Scenarios for 3-Azido-7-hydroxycoumarin Procurement


Live-Cell Imaging of DNA Synthesis with EdU Click Chemistry

3-Azido-7-hydroxycoumarin is ideally suited for visualizing DNA synthesis in live or fixed cells when combined with 5-ethynyl-2'-deoxyuridine (EdU) incorporation. The fluorogenic 'click' reaction produces intense fluorescence at the site of EdU-labeled DNA, eliminating the need for secondary antibodies and enabling rapid, high-contrast imaging of proliferating cells [1].

High-Sensitivity Immunosensor Development for Cancer Biomarker Detection

The compound's fluorogenic response to CuAAC can be exploited in sandwich immunoassays to achieve pg/mL detection limits for cancer biomarkers like alpha-fetoprotein (AFP). The 'turn-on' fluorescence enables signal amplification and quantification across a clinically relevant concentration range (0.025–5.0 ng/mL) with minimal background interference [2].

Copper-Free (SPAAC) Labeling of Biomolecules on Solid Supports

Researchers requiring copper-free conjugation conditions (e.g., live-cell surface labeling, in vivo imaging) can utilize 3-azido-7-hydroxycoumarin in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The compound has been successfully immobilized on DBCO-functionalized beads and used to label DNA primers via SPAAC, demonstrating its utility in surface-based bioassays [3].

Oligonucleotide Conjugation for Fluorescent Probe Development

The compound serves as a reliable fluorogenic tag for postsynthetic modification of alkyne-functionalized oligonucleotides. CuAAC conjugation yields strongly fluorescent 1,2,3-triazole-linked oligonucleotide-coumarin assemblies, which can be employed in fluorescence-based nucleic acid detection, molecular beacon design, and aptamer-based sensing platforms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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